molecular formula C30H34N2O4 B11642211 5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11642211
M. Wt: 486.6 g/mol
InChI Key: OYFGZFXMJLQYQN-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoxazine ring: This can be achieved through a cyclization reaction involving an appropriate phenol derivative and an amine.

    Introduction of the hexyloxy group: This step involves the alkylation of a phenol group with a hexyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular components: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Similar in structure but with a triazine core instead of a benzoxazine core.

    Diazene, (4-methoxyphenyl)phenyl-: Contains similar aromatic groups but differs in the overall structure and functional groups.

Uniqueness

5-[4-(Hexyloxy)phenyl]-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of a benzoxazine core with hexyloxy and methoxy substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O4/c1-4-5-6-7-18-35-24-14-10-22(11-15-24)30-32-28(26-19-25(34-3)16-17-29(26)36-30)20-27(31-32)21-8-12-23(33-2)13-9-21/h8-17,19,28,30H,4-7,18,20H2,1-3H3

InChI Key

OYFGZFXMJLQYQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC

Origin of Product

United States

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